molecular formula C11H13BrClF3N2O B6682212 N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride

Cat. No.: B6682212
M. Wt: 361.58 g/mol
InChI Key: GAXUPKRCJDRPGK-UHFFFAOYSA-N
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Description

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and an amide functional group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2O.ClH/c1-16-6-10(18)17-5-7-2-3-8(12)4-9(7)11(13,14)15;/h2-4,16H,5-6H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUPKRCJDRPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with methylaminoacetyl chloride in the presence of a suitable base, followed by hydrochloride formation.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen atom.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Brominated phenols or carboxylic acids.

  • Reduction: Trifluoromethylated anilines or amines.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • N-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride

  • N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride

  • N-[[4-iodo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride

Uniqueness: N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-2-(methylamino)acetamide;hydrochloride is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, and iodo counterparts. This difference can lead to variations in biological activity and industrial applications.

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